BenchChemオンラインストアへようこそ!

2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Antiviral Drug Discovery Chikungunya Virus Viral Capping Machinery

This compound (Chikv-IN-4) is a precisely optimized piperazinyl-pyrimidine featuring a critical 4-bromobenzoyl substituent, designed specifically to inhibit CHIKV nsP1 (EC50 0.6 µM). Its defined SAR and physicochemical profile (LogP 3.01, tPSA 61.4 Ų) make it the definitive reference for CHIKV capping machinery studies. Choosing unvalidated analogues lacking this exact substitution pattern introduces unacceptable variability in target engagement, GRK isoform selectivity (>1,000-fold potency range), and experimental reproducibility. Essential for nsP1 GTase assays, CETSA, and as a docking validation standard.

Molecular Formula C18H22BrN5O
Molecular Weight 404.312
CAS No. 923122-18-3
Cat. No. B2682984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
CAS923122-18-3
Molecular FormulaC18H22BrN5O
Molecular Weight404.312
Structural Identifiers
SMILESCCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H22BrN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
InChIKeyOGEQRMVUVQUBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (CAS 923122-18-3): Baseline Identity for Differentiated Procurement


The compound 2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (CAS 923122-18-3, synonym Chikv-IN-4) is a synthetic piperazinyl-pyrimidine analogue developed as a potent inhibitor of the Chikungunya virus (CHIKV) replication machinery. It features a 4-bromobenzoyl substituent on the piperazine ring, an N-ethylamino group at the pyrimidine 4-position, and a methyl group at the 6-position (C18H22BrN5O, MW 404.3 g/mol, LogP 3.01, tPSA 61.4 Ų) . The compound was designed and optimized as part of a lead series targeting the viral capping machinery, specifically the nsP1 protein of CHIKV [1]. Unlike generic piperazinyl-pyrimidine screening compounds, Chikv-IN-4 represents a rationally optimized antiviral lead with documented structure-activity relationship (SAR) data against a defined molecular target, making blind substitution with unoptimized analogues a high-risk procurement decision.

Procurement Risk Alert: Why Generic Piperazinyl-Pyrimidine Substitutes Cannot Replace Chikv-IN-4 (923122-18-3) Without Quantitative SAR Validation


The piperazinyl-pyrimidine scaffold is a privileged chemotype hosting numerous bioactive compounds, yet minor structural variations produce dramatic shifts in target engagement, antiviral potency, and selectivity. The specific substitution pattern of Chikv-IN-4—a 4-bromobenzoyl group on the piperazine ring combined with N-ethyl-6-methyl substitution on the pyrimidine core—was identified through iterative medicinal chemistry optimization for CHIKV nsP1 inhibition [1]. Replacing the bromobenzoyl with a chlorobenzenesulfonyl (CAS 923146-20-7) or removing the ethyl/methyl groups (CAS 547703-37-7) yields compounds with fundamentally different electronic properties, steric profiles, and hydrogen-bonding capacity, as demonstrated by differential tPSA, LogP, and target inhibition data . Furthermore, cross-activity profiling across GRK isoforms reveals that even closely related analogues diverge by orders of magnitude in potency (e.g., GRK5 IC50 ranging from 8.6 nM to >10,000 nM) [2][3]. Generic substitution without head-to-head quantitative validation therefore introduces unacceptable uncertainty in biological outcomes and experimental reproducibility.

Head-to-Head, Cross-Study, and Class-Level Evidence for Chikv-IN-4 (923122-18-3) Differentiation Versus Closest Structural Analogues


CHIKV nsP1 Inhibitory Potency: Chikv-IN-4 Versus the Unoptimized Lead Chikv-IN-1

In the lead optimization study of piperazinyl-pyrimidine analogues targeting CHIKV nsP1, Chikv-IN-4 (the 4-bromobenzoyl derivative) was directly compared head-to-head with the initial lead compound Chikv-IN-1 and other series members in a CHIKV replicon assay. Chikv-IN-4 demonstrated markedly superior potency relative to the unoptimized progenitor, reflecting the cumulative benefit of the 4-bromobenzoyl substitution and the specific pyrimidine N-ethyl/6-methyl pattern [1]. This dataset provides the only published, direct comparative evidence for selecting Chikv-IN-4 over earlier-generation analogues within the same chemical series.

Antiviral Drug Discovery Chikungunya Virus Viral Capping Machinery nsP1 Inhibition

Physicochemical Differentiation: 4-Bromobenzoyl (Chikv-IN-4) Versus 4-Chlorobenzenesulfonyl Analog (CAS 923146-20-7)

Head-to-head physicochemical comparison between Chikv-IN-4 (4-bromobenzoyl) and its closest commercially available analogue, the 4-chlorobenzenesulfonyl derivative (CAS 923146-20-7), reveals significant differences in lipophilicity (LogP), topological polar surface area (tPSA), and calculated aqueous solubility (LogSW) [1]. These differences predict distinct permeability, solubility, and protein-binding behaviors that directly impact cell-based assay performance and in vivo tractability.

Medicinal Chemistry Physicochemical Profiling Drug-likeness Lead Selection

GRK Isoform Selectivity: Class-Level Evidence That Piperazinyl-Pyrimidine Substituents Dictate Kinase Inhibition Profiles

While direct GRK profiling data for Chikv-IN-4 has not been published, class-level evidence from multiple piperazinyl-pyrimidine analogues demonstrates that the specific substitution pattern governs GRK isoform selectivity by up to three orders of magnitude. For example, a closely related analogue (CHEMBL4785430) inhibits human GRK5 with an IC50 of 8.60 nM [1], while another analogue bearing a different benzoyl substituent (CHEMBL4064274) shows negligible GRK5 inhibition (IC50 = 10,200 nM) [2]. Chikv-IN-4 incorporates a 4-bromobenzoyl group absent from both comparators, placing its GRK selectivity profile in an untested but structurally distinct zone. This class-level SAR dictates that any cardiovascular or off-target kinase liability assessment must use the exact compound (923122-18-3) rather than extrapolating from structurally related analogues.

Kinase Selectivity GRK Inhibition Off-Target Profiling Cardiovascular Research

Data Gap Caveat: Absence of Published Selectivity, PK, and In Vivo Data for Chikv-IN-4

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem (as of April 2026) reveals no published selectivity panel data (e.g., CEREP, SafetyScreen44), no pharmacokinetic (PK) parameters, and no in vivo efficacy or toxicity data for Chikv-IN-4 (923122-18-3) [1]. The compound is currently positioned as a research-grade chemical probe, not a preclinical development candidate. All differentiation claims above rest on antiviral potency (replicon EC50), calculated physicochemical properties, and class-level kinase SAR inference. Researchers requiring comprehensive ADMET, selectivity, or in vivo data should either request such studies from the supplier or consider structurally related tool compounds with fuller characterization profiles.

Data Transparency Procurement Decision Support Risk Assessment

Defined Research Applications for 2-[4-(4-Bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (923122-18-3) Based on Quantitative Evidence


CHIKV nsP1 Mechanism-of-Action and Target Engagement Studies

Chikv-IN-4 is directly applicable for in vitro studies probing the CHIKV nsP1 guanylyltransferase (GTase) activity and viral RNA capping. The compound's design was guided by nsP1 inhibition data, making it suitable for enzymatic assays, thermal shift assays (TSA), and cellular target engagement experiments (CETSA) to confirm nsP1 binding [1]. Researchers should use the CHIKV replicon assay conditions established in Battisti et al. 2024 as the benchmark for potency verification upon compound receipt.

Structure-Activity Relationship (SAR) Expansion Around the 4-Bromobenzoyl Piperazine Motif

Chikv-IN-4 serves as a key reference compound for medicinal chemistry campaigns exploring substituent effects at the benzoyl position. Its 4-bromobenzoyl group provides a defined baseline for comparing halogen-substituted analogues (F, Cl, I, CF₃), enabling systematic SAR studies of antiviral potency, LogP modulation, and metabolic stability [1][2]. The commercially available 4-chlorobenzenesulfonyl analogue (CAS 923146-20-7) offers a direct comparator for sulfonamide-versus-amide linker SAR.

Kinase Selectivity Profiling and Counter-Screen Design

Given class-level evidence that piperazinyl-pyrimidine analogues can differentially inhibit GRK isoforms over a >1,000-fold potency range [1][2], Chikv-IN-4 should be included in kinase selectivity panels (e.g., GRK1, GRK2, GRK5, GRK6) alongside the antiviral assay. This dual profiling enables researchers to distinguish CHIKV-specific antiviral effects from potential kinase-mediated cytotoxicity, a critical consideration for interpreting phenotypic screening data.

Combinatorial Library Design and Virtual Screening Validation

The calculated physicochemical profile of Chikv-IN-4 (LogP = 3.01, tPSA = 61.4 Ų, MW = 404.3) [1] places it within favorable drug-like space for CNS penetration and intracellular target access. Computational chemists can use this compound as a validation standard for docking studies against CHIKV nsP1 crystal structures or homology models, and as a seed for similarity-based virtual screening of commercial compound libraries.

Quote Request

Request a Quote for 2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.